1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-3-carboxamide
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Overview
Description
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a sulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced via a nucleophilic substitution reaction using thiols or sulfides.
Final Coupling: The final step involves coupling the quinoline derivative with the piperidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Medicine
In medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking endogenous ligands. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-3-carboxamide
- 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-3-carboxylate
- 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-3-carboxylamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a quinoline core with a piperidine ring and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H30ClN3O2S |
---|---|
Molecular Weight |
532.1 g/mol |
IUPAC Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-[2-(4-methylphenyl)sulfanylethyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C30H30ClN3O2S/c1-20-9-12-24(13-10-20)37-17-15-32-29(35)22-8-5-16-34(19-22)28-27(21-6-3-2-4-7-21)25-18-23(31)11-14-26(25)33-30(28)36/h2-4,6-7,9-14,18,22H,5,8,15-17,19H2,1H3,(H,32,35)(H,33,36) |
InChI Key |
SCOQYLATZNPBNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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